

Overcoming sticking issues in Agomelatine co-crystal manufacturing

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Compound of Interest

Compound Name: Agomelatine (L(+)-Tartaric acid)

Cat. No.: B560667

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Technical Support Center: Agomelatine Co-Crystal Manufacturing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address sticking issues encountered during the manufacturing of agomelatine co-crystals.

Troubleshooting Guide & FAQs

Q1: We are experiencing significant sticking of our agomelatine co-crystal formulation to the tablet press punches and dies during compression. What are the primary causes?

A1: Sticking during the tableting of agomelatine co-crystals, particularly those formed with organic acids, is a known issue.^{[1][2]} The primary causes can be broadly categorized as formulation-related and process-related.

Formulation-Related Causes:

- **Co-crystal Properties:** The inherent physicochemical properties of the agomelatine co-crystal itself can lead to adhesive tendencies.^{[2][3]}
- **Moisture Content:** Excessive moisture in the formulation or high humidity in the manufacturing environment can lead to the formation of liquid bridges between the powder

and the tooling surfaces, increasing adhesion.[4][5] It is recommended to use excipients with a free-water content of 7% w/w or lower.[2][6]

- Inadequate Lubrication: Insufficient or improperly mixed lubricant can fail to form an effective barrier between the tablet surface and the punch faces.[1][7]

Process-Related Causes:

- Compression Force: While one study on agomelatine co-crystals found no significant effect of compression force on sticking[2], other studies suggest that both insufficient and excessive compression force can contribute to sticking depending on the formulation's characteristics.[1][8]
- Machine Speed: Higher compression speeds can increase the frequency of sticking.[8][9]
- Tooling Surface: Rough or worn punch and die surfaces can provide sites for powder to adhere and accumulate.[1][4]

Q2: What is the most effective strategy to mitigate sticking with agomelatine co-crystals?

A2: A highly effective, patented strategy is to pre-blend the agomelatine co-crystal with a glidant before mixing with other excipients and compressing.[6][10][11] This method ensures a uniform coating of the glidant on the co-crystal particles, which significantly reduces their tendency to stick to metal surfaces.

The key parameters for this strategy are:

- Ratio of Agomelatine Co-crystal to Glidant: The ratio in the pre-blend should not exceed 30:1. A typical range is less than 15:1, with a preferred range of 5:1 to 10:1.[6][10]
- Total Glidant Concentration: The total amount of glidant in the final formulation should be sufficient, typically up to 10% w/w.[2][6] The pre-blending step alone is not enough if the overall glidant concentration is too low.[10][11]

Q3: We tried adding a glidant in the final blending step, but still observed sticking. Why didn't this work?

A3: Simply adding a glidant to the final blend is often insufficient for agomelatine co-crystals.[2] The sticking issue is attributed to the inherent properties of the co-crystals themselves. A simple mix may not adequately coat the co-crystal surfaces. Pre-blending the co-crystal directly with the glidant ensures a more intimate and uniform distribution of the glidant on the co-crystal particles, which is crucial for preventing adhesion to the punches.[2][10]

Q4: Does the particle size of the agomelatine co-crystals affect sticking?

A4: Studies have shown that the particle size of agomelatine co-crystals does not have a significant effect on the sticking behavior.[2] Formulations using co-crystals with D90 values ranging from 12 μm to 200 μm exhibited similar sticking tendencies.[2] Therefore, modifying the particle size is unlikely to resolve sticking issues.

Q5: Can adjusting the tablet press settings, like compression force and speed, eliminate sticking?

A5: While adjusting press settings is a common troubleshooting step, it may not be sufficient for agomelatine co-crystals. For these specific co-crystals, no significant effect of compression force on sticking was observed within a tablet hardness range of 60-140 N.[2] In more general terms, increasing compression speed tends to increase sticking frequency[8][9], so reducing the press speed may offer some marginal improvement but is unlikely to be a complete solution if the formulation itself is prone to sticking. The primary solution lies in optimizing the formulation, specifically through the pre-blending of a glidant.[2][10]

Data Presentation

Table 1: Example Formulations for Direct Compression of Agomelatine Co-crystal Tablets

Ingredient	Function	Formulation 1 (mg/tablet)	Formulation 2 (mg/tablet)
Agomelatine Co-crystal (with citric acid)	Active Pharmaceutical Ingredient	40.4	40.4
Anhydrous Lactose	Filler	168.1	168.1
Microcrystalline Cellulose	Binder/Filler	60.0	60.0
Colloidal Anhydrous Silica	Glidant (in pre-blend)	4.0	8.0
Colloidal Anhydrous Silica	Glidant (in final blend)	4.0	0.0
Sodium Starch Glycolate	Disintegrant	18.0	18.0
Magnesium Stearate	Lubricant	5.5	5.5
Total Weight	300.0	300.0	
Ratio of Co-crystal to Glidant in Pre-blend	10.1 : 1	5.05 : 1	

Data adapted from patent information. These are example formulations and may require optimization for specific co-crystals and equipment.[\[6\]](#)[\[10\]](#)

Table 2: Influence of Process Parameters on Sticking (General Data)

Parameter	Condition	Effect on Sticking
Compression Pressure	Increasing Pressure	Decreased Sticking [8] [9] [12]
Compression Velocity	Increasing Speed	Increased Sticking [8] [9] [12]
Lubricant Concentration	Increasing Concentration	Decreased Sticking [13] [14]

Note: This table presents general trends. For agomelatine co-crystals, formulation optimization (pre-blending with a glidant) is the most critical factor.[\[2\]](#)

Experimental Protocols

Protocol 1: Preparation of Agomelatine Co-crystals by Solvent-Drop Grinding

This protocol is suitable for screening and small-scale preparation of agomelatine co-crystals.
[\[15\]](#)

Materials and Equipment:

- Agomelatine
- Co-former (e.g., benzoic acid, glutaric acid)
- Methanol
- Mortar and Pestle
- Spatula
- Analytical Balance
- Storage Vial

Procedure:

- Weigh equimolar amounts of agomelatine and the chosen co-former. For example, for a 1:1 molar ratio with benzoic acid, use 0.4866 g of agomelatine and 0.2442 g of benzoic acid.[\[15\]](#)
- Transfer both components into a clean, dry mortar.
- Begin grinding the mixture with the pestle.
- Add a few drops of methanol (approximately 10% of the total powder weight) to the mixture while grinding. The solvent will act as a catalyst for co-crystal formation.[\[15\]](#)

- Continue grinding for a sustained period, typically around 180 minutes.[\[15\]](#)
- Periodically scrape the powder from the walls of the mortar back into the center to ensure uniform grinding.
- After grinding is complete, collect the resulting powder and store it in a sealed vial for subsequent characterization.

Protocol 2: Characterization of Agomelatine Co-crystals

To confirm the formation of a new crystalline phase, the following characterization techniques are recommended.

A. Powder X-ray Diffraction (PXRD)

- Gently pack the co-crystal powder into a sample holder.
- Acquire the PXRD pattern using a diffractometer with Cu K α radiation.
- Scan over a suitable 2θ range (e.g., 3° to 40°).
- Confirmation: The PXRD pattern of the co-crystal should exhibit unique peaks that are different from the peaks of the individual starting materials (agomelatine and the co-former).
[\[7\]](#)[\[9\]](#)

B. Differential Scanning Calorimetry (DSC)

- Accurately weigh a small amount of the co-crystal sample (e.g., 2-5 mg) into an aluminum pan and seal it.
- Heat the sample in a DSC instrument at a constant rate (e.g., $10^\circ\text{C}/\text{min}$) under a nitrogen purge.[\[9\]](#)
- Record the heat flow as a function of temperature.
- Confirmation: A true co-crystal will typically show a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[\[9\]](#)[\[15\]](#)

Protocol 3: Pre-blending of Agomelatine Co-crystal with Glidant

This procedure should be performed before the main blending step in the tablet manufacturing process.^[6]

Materials and Equipment:

- Agomelatine Co-crystal
- Glidant (e.g., Colloidal Anhydrous Silica)
- Sieve
- Blender (e.g., Turbula mixer)

Procedure:

- Weigh the required amounts of agomelatine co-crystal and glidant to achieve the desired ratio (e.g., between 5:1 and 10:1).^[6]
- Pass both the co-crystal and the glidant through a suitable sieve to break up any agglomerates.
- Transfer the sieved powders to a blender.
- Blend for a specified time and speed to ensure a homogeneous mixture (e.g., 5-15 minutes at 25-40 RPM in a Turbula mixer).^[6]
- This pre-blend is now ready to be mixed with the other excipients (fillers, binders, disintegrants) in the main blending step.

Protocol 4: Quantitative Evaluation of Tablet Sticking

This protocol uses a gravimetric method with a removable punch tip to quantify the amount of material adhering to the punch surface.

Materials and Equipment:

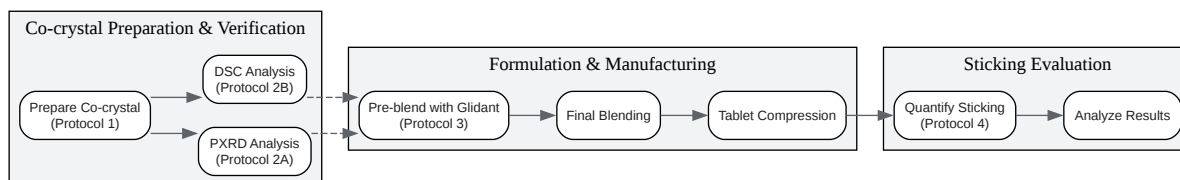
- Tablet Press
- Custom tooling with a removable punch tip
- Microbalance (readable to at least 1 µg)
- Forceps
- Antistatic brush

Procedure:

- Preparation: Thoroughly clean and dry the removable punch tip and the punch body. Weigh the clean, dry punch tip on a microbalance and record this as the initial weight (W_{initial}).
- Assembly: Carefully assemble the punch with the removable tip and install it in the tablet press.
- Compression: Begin the tablet compression run under the desired parameters (compression force, speed). Compress a set number of tablets (e.g., 1000 tablets) to allow for sufficient material accumulation.
- Disassembly: After the run, carefully remove the punch from the press. Using forceps, gently detach the removable tip from the punch body.
- Measurement: Use an antistatic brush to remove any loose, non-adhered powder from the tip. Weigh the punch tip with the adhered material on the same microbalance and record this as the final weight (W_{final}).
- Calculation: Calculate the mass of adhered material (M_{adhered}) as follows: $M_{\text{adhered}} = W_{\text{final}} - W_{\text{initial}}$
- Analysis: Compare the M_{adhered} values for different formulations or process parameters. A higher value indicates a greater sticking propensity. This method allows for quantitative comparison of different anti-sticking strategies.

Visualizations





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